

Quantification of PAHs in soil using Pyrene-4,5,9,10-13C4

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Compound of Interest

Compound Name: Pyrene-4,5,9,10-13C4

CAS No.: 1173023-76-1

Cat. No.: B3418347

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Application Note: High-Precision Quantification of PAHs in Complex Soil Matrices via Isotope Dilution GC-MS (IDMS)

Target Analyte: Polycyclic Aromatic Hydrocarbons (PAHs) Internal Standard: Pyrene-4,5,9,10-C

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) in SIM Mode^[1]

Executive Summary & Scientific Rationale

Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) in soil is notoriously difficult due to the "matrix effect"—the suppression or enhancement of analyte signals caused by co-extracted organic matter (humic acids, lipids). Traditional external calibration methods often fail to account for analyte loss during the rigorous extraction and cleanup steps required for soil.

This protocol details a Isotope Dilution Mass Spectrometry (IDMS) workflow. Unlike external calibration, IDMS utilizes Pyrene-4,5,9,10-

C

as a surrogate internal standard added prior to extraction.

Why Pyrene-4,5,9,10-

C

?

- Stability: Unlike deuterated standards (e.g., Pyrene-d

),

C-labeled compounds do not undergo hydrogen-deuterium exchange with active sites in acidic soils or silica gel columns.

- Co-elution: The

C

analog is chemically identical to native Pyrene. It co-elutes (or elutes within <0.02 min), ensuring it experiences the exact same matrix suppression and extraction inefficiencies as the target analyte.

- Mass Shift: The +4 Da mass shift (m/z 202

206) provides a clean spectral window free from native interferences.

Materials & Reagents

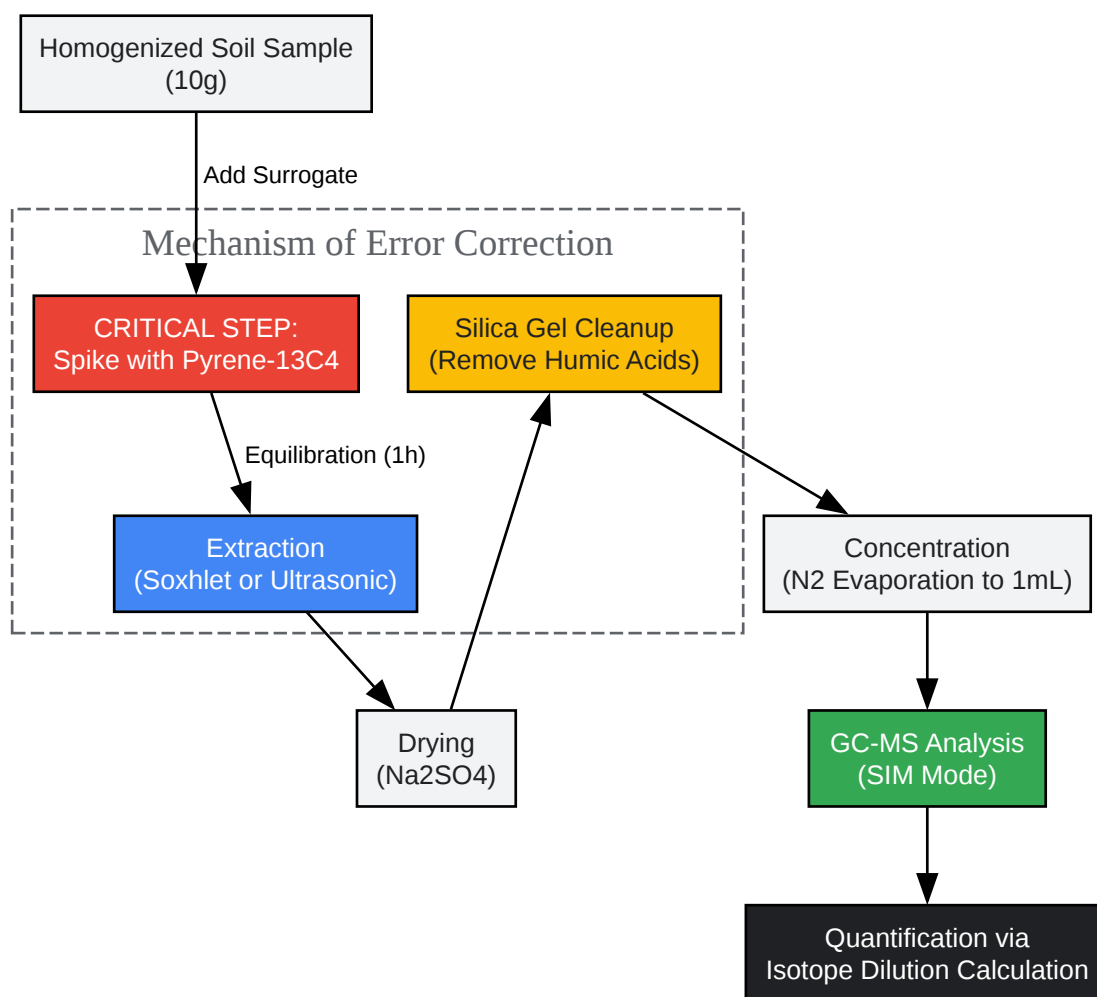
Component	Specification	Role
Target Analyte	Native Pyrene (CAS: 129-00-0)	Calibration & Quantitation Target
Labeled Standard	Pyrene-4,5,9,10-C (99% atom C)	Surrogate Internal Standard (SIS)
Extraction Solvent	Dichloromethane (DCM) / Acetone (1:1 v/v)	Solvation of PAHs from soil lattice
Cleanup Phase	Activated Silica Gel (100-200 mesh)	Removal of polar interferences
Drying Agent	Sodium Sulfate (Anhydrous), baked at 400°C	Moisture removal

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path of the

C

standard. Note that it is introduced before any matrix manipulation to validate the entire process.



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Caption: Workflow demonstrating the incorporation of Pyrene-13C4 prior to extraction to correct for recovery losses.

Detailed Protocol

Phase 1: Sample Preparation & Spiking

Standard integrity is the foundation of this method.

- Soil Pre-treatment: Air dry soil samples in a contamination-free zone. Sieve through a 2mm mesh to remove stones. Grind to a fine powder (<250 μm) to maximize surface area.
- Weighing: Accurately weigh 10.0 g (± 0.01 g) of soil into a glass extraction thimble or beaker.

- Spiking (The Critical Step):
 - Prepare a working surrogate solution of Pyrene-4,5,9,10-C at 5.0 µg/mL in acetone.
 - Add 100 µL of this solution directly onto the soil surface (Resulting concentration: 50 µg/kg in soil).
 - Equilibration: Allow the solvent to evaporate and the standard to interact with the soil matrix for 1 hour. Reasoning: This mimics the adsorption state of native PAHs.

Phase 2: Extraction & Cleanup (Modified EPA 3550C/3630C)

- Extraction: Add 10g of anhydrous Na₂SO₄ to the soil and mix to bind moisture. Extract using 1:1 DCM:Acetone.^[2]
 - Ultrasonic: Pulse for 3 cycles of 3 mins (output 100%).
 - Soxhlet: Reflux for 16 hours (4-6 cycles/hour).
- Filtration & Concentration: Filter extract through Whatman No. 41 paper. Concentrate to ~2 mL using a rotary evaporator (water bath < 35°C).
- Silica Cleanup:
 - Pack a glass column with 10g activated silica gel topped with 2g Na₂SO₄.
 - Condition with 20 mL Hexane.

- Load sample extract.[2][3][4]
- Elute PAHs with 40 mL DCM/Pentane (2:3 v/v).
- Final Concentration: Evaporate the eluate to exactly 1.0 mL under a gentle stream of Nitrogen. Transfer to a GC vial with a glass insert.

Phase 3: GC-MS Analysis (SIM Mode)

Full Scan mode lacks the sensitivity for trace soil analysis. Selected Ion Monitoring (SIM) is mandatory.

Instrument Parameters:

- Column: 30m x 0.25mm ID x 0.25µm film (5% Phenyl-methylpolysiloxane, e.g., DB-5MS).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[5]

- Inlet: Splitless, 280°C.

- Oven Program: 70°C (2 min)

25°C/min to 150°C

10°C/min to 300°C (hold 5 min).

MS Acquisition (SIM) Table: | Compound | Retention Time (min)* | Quant Ion (

) | Qualifier Ion (

) | Dwell Time (ms) | | :--- | :---: | :---: | :---: | :---: | | Native Pyrene | 12.45 | 202.1 | 101.0, 200.0 |
50 | | Pyrene-4,5,9,10-

C

| 12.45 | 206.1 | 103.1, 207.1 | 50 |

*Note: Retention times must be determined experimentally on your specific system.

Technical Insight: The Qualifier Ion 103.1 for the

C

standard corresponds to the doubly charged molecular ion (), which is a characteristic feature of PAHs.

Data Analysis: Isotope Dilution Calculation

Do not use a standard external calibration curve. Use the Relative Response Factor (RRF) method.

Step 1: Determine RRF Inject a calibration standard containing both Native Pyrene () and

C

-Pyrene () at known concentrations.

Step 2: Calculate Sample Concentration Since the

C

-Pyrene was added before extraction, the recovery ratio automatically corrects the final result.

Where:

- = Peak Area of Native Pyrene (m/z 202)

- = Peak Area of

C

-Pyrene (m/z 206)

- = Mass of

C

-Pyrene spiked into the sample (µg)

- = Dry weight of soil sample (g)

Quality Control & Validation Criteria

To ensure the trustworthiness of the data, every batch must meet these specifications:

QC Parameter	Acceptance Criteria	Corrective Action
C Recovery	50% - 120%	If <50%, re-extract. Check for evaporation loss.
RRF RSD	< 20% (over 5-point curve)	Perform inlet maintenance; replace liner.
Retention Time Shift	0.06 min vs. Cal Std	Check for column contamination; trim guard column.
Signal-to-Noise	> 10:1 (at LOQ)	Clean MS source.

References

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- Stout, S. A., & Emsbo-Mattingly, S. D. (2008). Concentration and characterization of PAHs in soils.^[9] Environmental Forensics. (Provides context on PAH behavior in soil matrices).
- Cambridge Isotope Laboratories. (2020).^[4] Isotope Dilution Mass Spectrometry for PAH Analysis.^{[4][10]} (General reference for ¹³C vs Deuterium stability).
- U.S. Environmental Protection Agency. (2007). Method 3540C: Soxhlet Extraction.^{[2][9]} SW-846.^{[2][6][7][8]} [\[Link\]](#)

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